molecular formula C11H14O2 B161463 2-(3-Methylbut-2-enyloxy)phenol CAS No. 132277-33-9

2-(3-Methylbut-2-enyloxy)phenol

Cat. No.: B161463
CAS No.: 132277-33-9
M. Wt: 178.23 g/mol
InChI Key: YXUAHNWRAJLTJF-UHFFFAOYSA-N
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Description

2-(3-Methylbut-2-enyloxy)phenol is an organic compound with the molecular formula C11H14O2. It is a phenolic ether, characterized by the presence of a phenol group bonded to a 3-methylbut-2-enyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of 2-(3-Methylbut-2-enyloxy)phenol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbut-2-enyloxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or alkyl halides in the presence of a base.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or alkylated phenols

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Methylbut-2-enyloxy)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can modulate the activity of enzymes and receptors. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting membrane fluidity and signaling pathways .

Comparison with Similar Compounds

2-(3-Methylbut-2-enyloxy)phenol can be compared with other phenolic ethers, such as:

    2-(3-Methylbut-2-enyloxy)anisole: Similar structure but with a methoxy group instead of a hydroxyl group.

    2-(3-Methylbut-2-enyloxy)benzene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2-(3-Methylbut-2-enyloxy)benzoic acid: Contains a carboxyl group, which can participate in additional reactions such as esterification.

The uniqueness of this compound lies in its phenolic hydroxyl group, which imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

2-(3-methylbut-2-enoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUAHNWRAJLTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC=CC=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564632
Record name 2-[(3-Methylbut-2-en-1-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132277-33-9
Record name 2-[(3-Methylbut-2-en-1-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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